molecular formula C9H12O2S B2783569 3-(2,5-Dimethylthiophen-3-yl)propanoic acid CAS No. 26421-38-5

3-(2,5-Dimethylthiophen-3-yl)propanoic acid

Cat. No. B2783569
CAS RN: 26421-38-5
M. Wt: 184.25
InChI Key: ZCRYXIKBRYFHLM-UHFFFAOYSA-N
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Description

“3-(2,5-Dimethylthiophen-3-yl)propanoic acid” is a chemical compound with the CAS Number: 26421-38-5 . It has a molecular weight of 184.26 and its molecular formula is C9H12O2S . The compound is stored at room temperature and it appears as a powder .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C9H12O2S/c1-6-5-8(7(2)12-6)3-4-9(10)11/h5H,3-4H2,1-2H3,(H,10,11) . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

The melting point of “this compound” is between 54-59°C . The predicted boiling point is 309.4±37.0 °C and the predicted density is 1.185±0.06 g/cm3 . The pKa is predicted to be around 4 .

Scientific Research Applications

Solar Cell Applications

Organic sensitizers, including compounds structurally related to 3-(2,5-Dimethylthiophen-3-yl)propanoic acid, have been engineered for solar cell applications. These sensitizers, when anchored onto TiO2 film, exhibit high incident photon to current conversion efficiency. Notably, the cyanoacrylic acid groups in these compounds are coplanar with the thiophene units, indicating strong conjugation that is pivotal for their photovoltaic performance (Kim et al., 2006).

Organic Synthesis and Functionalization

In the realm of organic synthesis, the ortho-functionalization of substituted toluenes has been achieved through reactions involving compounds similar to this compound. This process is tuned by the acidity of reaction conditions, showcasing the compound's versatility in synthetic chemistry (Cai et al., 2007).

Dye-Sensitized Solar Cell Applications

Further extending its application in photovoltaics, derivatives of this compound have been utilized in dye-sensitized solar cells (DSSCs). These derivatives serve as organic sensitizers that improve the monochromatic incident photon-to-current conversion efficiency, thereby enhancing the overall conversion efficiency of DSSCs (Hagberg et al., 2008).

Corrosion Inhibition

Novel amino acid-based corrosion inhibitors, structurally related to this compound, have been synthesized and characterized. These inhibitors exhibit high efficiency in protecting mild steel against corrosion, with one of the inhibitors achieving a maximum inhibition efficiency of 96.08% at a low concentration. This demonstrates the compound's potential in applications requiring corrosion resistance (Srivastava et al., 2017).

Molecular Engineering

The molecular engineering of organic sensitizers for dye-sensitized solar cell applications often involves compounds similar to this compound. These engineered molecules showcase the importance of structural and electronic modifications in achieving high performance in solar energy conversion (D. Hagberg et al., 2008).

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements include H302, H315, H319, and H335 . These indicate that the compound is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

3-(2,5-dimethylthiophen-3-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O2S/c1-6-5-8(7(2)12-6)3-4-9(10)11/h5H,3-4H2,1-2H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCRYXIKBRYFHLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(S1)C)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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